
1,2-Bis(4-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a guanidine core, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,2-Bis(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. Industrial production methods often employ similar routes but may include additional steps to purify the compound and ensure high yields.
-
Synthetic Route
Step 1: 4-nitroaniline is reacted with cyanamide in the presence of an acid catalyst.
Step 2: The intermediate formed is treated with a base to yield this compound.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require a solvent such as ethanol or methanol.
-
Industrial Production
- Industrial methods may involve continuous flow reactors to optimize the reaction conditions and improve yield.
- Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1,2-Bis(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Product: 1,2-Bis(4-aminophenyl)guanidine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: Substituted guanidines with different functional groups.
-
Oxidation
- The guanidine core can be oxidized to form various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidized guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-nitrophenyl)guanidine has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Studied for its potential as an inhibitor of certain enzymes.
- Investigated for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Studied for its ability to modulate biological pathways involved in disease processes.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
-
1,2-Bis(4-aminophenyl)guanidine
- Similar structure but with amino groups instead of nitro groups.
- Exhibits different reactivity and biological activity.
-
1,2-Bis(4-methoxyphenyl)guanidine
- Contains methoxy groups instead of nitro groups.
- Used in different applications due to its unique properties.
-
1,2-Bis(4-chlorophenyl)guanidine
- Contains chloro groups instead of nitro groups.
- Exhibits different chemical reactivity and biological effects.
The uniqueness of this compound lies in its nitro groups, which impart specific chemical and biological properties that are distinct from other guanidine derivatives.
Eigenschaften
CAS-Nummer |
6322-39-0 |
|---|---|
Molekularformel |
C13H11N5O4 |
Molekulargewicht |
301.26 g/mol |
IUPAC-Name |
1,2-bis(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H11N5O4/c14-13(15-9-1-5-11(6-2-9)17(19)20)16-10-3-7-12(8-4-10)18(21)22/h1-8H,(H3,14,15,16) |
InChI-Schlüssel |
BXONURWDLHJQPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


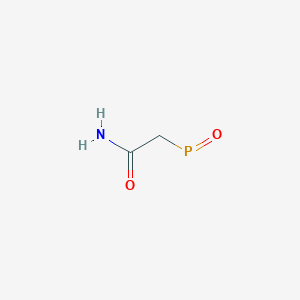
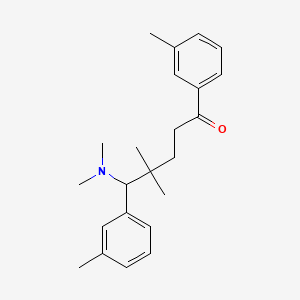



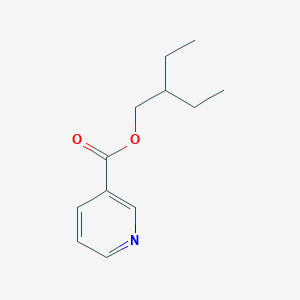
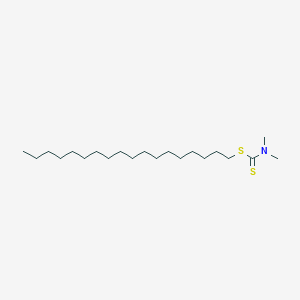


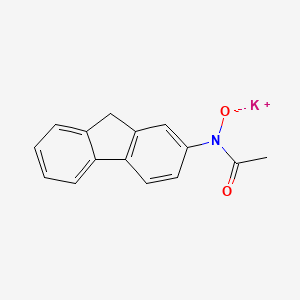
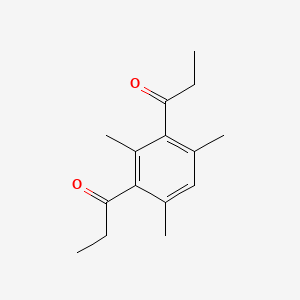


![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
